molecular formula C28H23NO4 B175616 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid CAS No. 176036-48-9

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid

Cat. No. B175616
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid is a compound that features a fluorene moiety linked to a naphthalene-based amino acid structure. The fluorene ring system is known for its stability and unique chemical properties, which include the ability to form stable rotamers and participate in various chemical reactions. The naphthalene component, a polycyclic aromatic hydrocarbon, contributes to the compound's aromaticity and potential fluorescence. This compound is of interest due to its potential applications in fluorescence derivatization and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related fluorene compounds involves the formation of stable rotamers, as seen in the creation of 9-[2-(substituted carbonyl)-1-naphthyl]fluorenes. These compounds can be synthesized with various substituents, affecting the distribution of rotamers and their reactivity towards addition reactions . Additionally, the synthesis of N-alkylhydroxamic acids using a fluoren-9-ylmethoxycarbonyl protecting group indicates the versatility of fluorene derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of stable rotational isomers, or rotamers, which are influenced by the substituents attached to the carbonyl group. The barriers to rotation and the stability of these rotamers are significant as they determine the compound's reactivity and physical properties. For instance, the presence of a hydroxyl group can significantly alter the rotamer distribution . The axial chirality of fluorene derivatives, as seen in the synthesis of axially chiral cyclopentadienyl ligands, is another aspect of their molecular structure, which can be retained even in fluorenyl carbanions .

Chemical Reactions Analysis

Fluorene derivatives undergo various chemical reactions, including addition reactions to the carbonyl group, which proceed smoothly in the sp conformation but are hindered in the ap conformation due to steric effects . The reactivity of fluorene derivatives can also be seen in the synthesis of N-alkylhydroxamic acids, where they participate in condensation reactions . Furthermore, the oxidation of fluorene by naphthalene dioxygenase demonstrates the susceptibility of fluorene derivatives to enzymatic transformations, leading to a variety of oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are closely related to their molecular structure. The presence of different substituents can lead to variations in rotamer populations and influence the compound's reactivity. For example, the twisting of the carbonyl plane from that of naphthalene can affect the infrared spectra and the stability of the ap form . The fluorescence properties of these compounds are also noteworthy, as demonstrated by the strong fluorescence of amino acid derivatives coupled with naphthalene-based reagents . The electrophoretic analysis of amino acids using naphthalene-derived fluorogenic agents further highlights the utility of these compounds in bioanalytical applications .

Scientific Research Applications

Chemical Fingerprinting and Analytical Methods

Research on naphthalene derivatives often focuses on their identification and quantification in environmental samples due to their relevance in oil sands process waters (OSPW) and industrial pollutants. Advanced mass spectrometry and chromatography techniques have been developed for the speciation and semi-quantification of naphthenic acids, a class of compounds related to naphthalene derivatives, in OSPW. These methods aim to distinguish industrially derived components from natural ones, facilitating the study of environmental impacts and the development of treatment technologies (Headley et al., 2013); (Kovalchik et al., 2017).

Microbial Biodegradation

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, represents a significant mechanism for the ecological recovery of contaminated sites. Research has elucidated the genetic regulation of naphthalene degradation pathways in bacteria, highlighting the importance of microbial processes in the bioremediation of PAH-contaminated environments (Peng et al., 2008).

Environmental Toxicity and Mitigation

Naphthalene derivatives have been studied for their environmental toxicity, especially in aquatic environments where they pose risks to wildlife and human health. The degradation and mitigation of their toxic effects in OSPW and natural waters are critical areas of research, focusing on methods like biodegradation, ozonation, and adsorption to reduce concentrations and toxicity (Kannel & Gan, 2012).

Medicinal Applications

Naphthalimide, a compound related to naphthalene, has shown potential in medicinal applications, including as anticancer, antibacterial, and antifungal agents. The structural flexibility of naphthalimide derivatives allows for their interaction with various biological targets, demonstrating the broad potential of naphthalene derivatives in drug development (Gong et al., 2016).

Environmental Exposure and Health Risks

The study of naphthalene and its derivatives in indoor and outdoor environments has highlighted the importance of understanding human exposure to these compounds. Research efforts aim to characterize sources, concentrations, and potential health risks associated with exposure, informing regulatory guidelines and mitigation strategies (Jia & Batterman, 2010).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in peptide synthesis and other areas of organic chemistry. The development of more efficient synthesis methods and the study of its reactivity and properties could also be areas of future research .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392705
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid

CAS RN

176036-48-9, 96402-49-2
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
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